4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Overview
Description
4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Analysis
Biochemical Properties
4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of soluble epoxide hydrolase, an enzyme that regulates the metabolism of epoxides to diols. By inhibiting this enzyme, this compound can modulate the levels of bioactive lipids, which are crucial for various physiological processes . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammation and oxidative stress responses. By altering these pathways, the compound can impact cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of epoxides to diols. This inhibition leads to an accumulation of epoxides, which can have various physiological effects. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects. Degradation products may form over time, potentially altering the compound’s activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular processes and physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. For example, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution. The compound’s localization within specific tissues can influence its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization can enhance the compound’s efficacy and specificity in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Coupling Reactions: The phenyl ring with the trifluoromethoxy group is then coupled to the thiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or phenyl derivatives.
Scientific Research Applications
4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its ability to interact with biological targets.
Materials Science: The compound is explored for its electrochromic properties, making it useful in the development of smart materials and devices.
Agrochemicals: It is investigated for its potential use as an insecticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenyl isocyanate
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylurea
Uniqueness
4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is unique due to the presence of both the trifluoromethoxy group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-17-9(14)15-8/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRFEJAFSZHYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375327 | |
Record name | 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436151-97-2 | |
Record name | 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 436151-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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